5-Acetyl-2-methylbenzonitrile
Description
Significance of Aryl Nitriles and Acetophenones in Synthetic Chemistry
Aryl nitriles, a class of compounds to which 5-acetyl-2-methylbenzonitrile belongs, are of considerable importance in synthetic organic chemistry. researchgate.net They are found in a wide array of natural products, pharmaceuticals, agrochemicals, and dyes. researchgate.net The cyano group is a versatile functional group that can be readily converted into other functionalities such as amines, amides, carboxylic acids, and tetrazoles, making aryl nitriles key synthetic intermediates. researchgate.net Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions, though significant advancements have been made in transition metal-catalyzed cyanations. researchgate.netbohrium.com
Acetophenones, which are ketones with an acetyl group attached to a benzene (B151609) ring, are also crucial building blocks in organic synthesis. mdpi.com They are prevalent in nature and are used as precursors for the production of various pharmaceuticals and fragrances. mdpi.comnih.gov The carbonyl group of acetophenones allows for a variety of chemical transformations, including nucleophilic additions and condensations, which are fundamental in constructing more elaborate molecules. ijsret.com The structural framework of acetophenone (B1666503) is a versatile scaffold in medicinal chemistry, with modifications to its core enabling the fine-tuning of a compound's biological activity. studyraid.com
Research Trajectories for this compound
Current research involving this compound and structurally similar compounds is primarily focused on their application as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, the related compound, 4-acetyl-2-methylbenzonitrile, serves as a key building block in the synthesis of the veterinary insecticide fluralaner.
The reactivity of the acetyl and nitrile groups in this compound allows for a range of chemical modifications. The acetyl group can undergo oxidation to form a carboxylic acid or be involved in condensation reactions. smolecule.comsmolecule.com The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid. smolecule.comchemicalbook.com These transformations open up pathways to a diverse array of derivatives with potential biological activities.
Studies on analogous compounds suggest that derivatives of acetyl-methylbenzonitriles may possess antimicrobial and anticancer properties. The exploration of these potential biological activities is an active area of research. The synthesis of novel heterocyclic compounds from this compound is another promising research direction, given that many biologically active molecules contain heterocyclic rings. lookchem.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H9NO | nih.gov |
| Molecular Weight | 159.18 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChI | InChI=1S/C10H9NO/c1-7-3-4-9(8(2)12)5-10(7)6-11/h3-5H,1-2H3 | nih.gov |
| InChIKey | HWBOVVUCRUBWIV-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C)C#N | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-acetyl-2-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-3-4-9(8(2)12)5-10(7)6-11/h3-5H,1-2H3 |
InChI Key |
HWBOVVUCRUBWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 5 Acetyl 2 Methylbenzonitrile
Conventional and Emerging Synthetic Routes
The formation of the benzonitrile (B105546) moiety is a critical step in the synthesis of 5-Acetyl-2-methylbenzonitrile. Various methods have been developed for this transformation, each with its own advantages and limitations.
Cyano-descriptive Syntheses from Halogenated Precursors
A common and effective strategy for the synthesis of aryl nitriles involves the displacement of a halogen atom from an aromatic ring with a cyanide group. This approach is particularly useful when the corresponding halogenated precursors are readily available.
An efficient copper-catalyzed domino halogen exchange-cyanation procedure for aryl bromides has been developed, which represents a significant improvement over traditional methods. This reaction typically utilizes a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a cyanide source like sodium cyanide (NaCN) and a ligand. The use of catalytic copper and often an apolar solvent simplifies the isolation and purification of the resulting aromatic nitrile. This methodology has shown excellent functional group compatibility, suggesting its potential applicability for the synthesis of this compound from a precursor like 5-bromo-2-methylacetophenone.
Table 1: General Conditions for Copper-Mediated Cyanation of Aryl Bromides
| Parameter | Condition |
| Catalyst | Copper(I) Iodide (CuI) |
| Cyanide Source | Sodium Cyanide (NaCN) |
| Ligand | N,N'-dimethylethylenediamine (often used) |
| Solvent | Toluene |
| Temperature | Typically elevated (e.g., 110 °C) |
This table presents generalized conditions and may require optimization for specific substrates.
Strategies Involving Related Aryl Nitrile Precursors
An alternative approach to this compound involves the synthesis of a related aryl nitrile precursor which is then chemically modified to introduce the acetyl group. However, the more direct routes often involve the introduction of the nitrile group as a final or near-final step.
The dehydration of aldoximes is a well-established and valuable method for the synthesis of nitriles, offering an alternative to methods that use toxic cyanide reagents. This transformation can be achieved using a variety of dehydrating agents. While a specific procedure for the dehydration of 5-acetyl-2-methylbenzaldehyde oxime to this compound is not explicitly detailed in the available literature, the general methodology is widely applicable to a broad range of aromatic aldoximes.
The process involves the initial formation of an aldoxime from the corresponding aldehyde (in this case, 5-acetyl-2-methylbenzaldehyde) by reaction with hydroxylamine. The subsequent dehydration of the aldoxime eliminates a molecule of water to form the nitrile. A variety of reagents can effect this transformation, including acetic anhydride (B1165640), thionyl chloride, and various metal catalysts. For instance, the synthesis of 5-chloro-2-hydroxybenzonitrile from 5-chlorosalicylaldehyde involves the formation of the oxime followed by dehydration. rasayanjournal.co.in
Diazonium salts are highly versatile intermediates in organic synthesis, allowing for the introduction of a wide range of functional groups onto an aromatic ring, including the nitrile group. The Sandmeyer reaction is a classic example of this transformation, where an aryl diazonium salt is treated with a copper(I) cyanide solution to yield the corresponding aryl nitrile. wikipedia.org
To synthesize this compound via this route, the starting material would be 5-amino-2-methylacetophenone. This amine is first converted to its diazonium salt by treatment with a cold, acidic solution of a nitrite salt, typically sodium nitrite in the presence of a mineral acid like hydrochloric acid. The resulting diazonium salt is then reacted with copper(I) cyanide to afford this compound. The Sandmeyer reaction is a powerful tool for introducing a nitrile group, especially when the corresponding amine is accessible. wikipedia.orgnih.gov This reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org
Table 2: Key Steps in the Sandmeyer Cyanation Reaction
| Step | Description |
| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C). |
| 2. Cyanation | Reaction of the diazonium salt with a copper(I) cyanide solution to replace the diazonium group with a nitrile group. |
Role as a Key Synthetic Intermediate and Building Block
Benzonitrile derivatives, including those with acetyl and methyl substitutions, are important building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. While specific examples for this compound are not extensively documented, the reactivity of its functional groups—the nitrile and the acetyl group—makes it a potentially valuable intermediate.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The acetyl group can undergo various reactions, such as oxidation, reduction, or condensation. This dual functionality allows for the construction of a variety of heterocyclic compounds and other complex molecular architectures. For instance, the related compound 4-Acetyl-2-methylbenzonitrile is a known intermediate in the synthesis of certain therapeutic agents. Given the structural similarities, this compound is expected to serve as a valuable precursor in the synthesis of novel bioactive molecules and functional materials.
Catalyst-Assisted Synthetic Approaches
The synthesis of complex organic molecules such as this compound often relies on catalyst-assisted methods to achieve high efficiency, selectivity, and functional group tolerance. These approaches are broadly categorized into metal-catalyzed reactions, particularly those using palladium, and organocatalytic strategies. Both methodologies offer distinct advantages in the construction of substituted benzonitriles.
Palladium-Catalyzed Cross-Coupling Reactions in Benzonitrile Synthesis
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in the synthesis of benzonitriles. The palladium-catalyzed cyanation of aryl (pseudo)halides is a significant advancement over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, as it proceeds under milder conditions and tolerates a wider array of functional groups nih.gov.
Historically, the direct substitution of an aryl halide with a cyanide source, catalyzed by palladium, was challenging due to the deactivation of the catalyst by the cyanide ions nih.gov. However, significant progress has been made to overcome this issue. Modern protocols often utilize specific palladium precursors, ligands, and cyanide sources to ensure high yields and reproducibility.
Common palladium precursors for these reactions include palladium(II) acetate (Pd(OAc)₂), bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂), and palladacycle precatalysts nih.govresearchgate.netmdpi.com. The choice of ligand is crucial for the success of the cyanation reaction. Phosphine ligands, such as P(t-Bu)₃, and N-heterocyclic carbenes (NHCs) are frequently used to stabilize the palladium center and facilitate the catalytic cycle researchgate.netsemanticscholar.org.
The selection of the cyanide source is also a critical parameter. While alkali metal cyanides like NaCN or KCN can be used, they often require anhydrous conditions. Zinc cyanide (Zn(CN)₂) is a widely used alternative due to its lower toxicity and better compatibility with various functional groups nih.gov. Another approach involves the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which serves as a less toxic and more manageable source of cyanide nih.gov.
The general mechanism for the palladium-catalyzed cyanation of an aryl halide involves three key steps:
Oxidative Addition: The active Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
Transmetalation/Cyanide Exchange: The cyanide group from the cyanide source replaces the halide on the palladium complex.
Reductive Elimination: The aryl nitrile (Ar-CN) is formed, and the Pd(0) catalyst is regenerated.
The versatility of palladium catalysis extends to various cross-coupling reactions that can be adapted for the synthesis of complex benzonitriles. These include Suzuki, Negishi, and Heck reactions, which allow for the introduction of the cyano group or other substituents onto the aromatic ring semanticscholar.orgsigmaaldrich.com. For instance, a suitably substituted aryl boronic acid could be coupled with a halo-benzonitrile, or an aryl halide could be coupled with a cyanide-containing coupling partner.
| Palladium Source | Ligand | Cyanide Source | Typical Substrates | Key Advantages |
|---|---|---|---|---|
| Pd(OAc)₂, Pd₂(dba)₃ | Phosphine Ligands (e.g., P(t-Bu)₃) | Zn(CN)₂ | Aryl bromides, Aryl chlorides | High functional group tolerance. |
| [(allyl)PdCl]₂ | N-Heterocyclic Carbenes (NHCs) | KCN, NaCN | Aryl triflates | Milder reaction conditions. |
| PdCl₂(PhCN)₂ | Various phosphines | K₄[Fe(CN)₆] | Electron-rich and -poor aryl halides | Use of a less toxic cyanide source. nih.gov |
Organocatalytic Strategies for Related Acylbenzonitriles
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative and complement to metal catalysis. These catalysts are often metal-free, which can be advantageous in reducing toxic metal contamination in the final products. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, general organocatalytic strategies can be applied to the synthesis of related acylbenzonitriles and other functionalized aromatic compounds.
Organocatalytic approaches can be broadly divided based on their activation mode. Common strategies include covalent catalysis, through the formation of reactive intermediates like enamines or iminium ions, and non-covalent catalysis, which relies on interactions such as hydrogen bonding beilstein-journals.org.
N-Heterocyclic Carbenes (NHCs): NHCs are a versatile class of organocatalysts that can be used in a variety of transformations. In the context of synthesizing acyl aromatics, NHCs can catalyze the umpolung (reversal of polarity) of aldehydes, allowing them to act as acyl anion equivalents. This strategy could potentially be used to introduce an acetyl group onto a pre-functionalized benzonitrile scaffold.
Chiral Brønsted Acids: Chiral phosphoric acids and their derivatives are highly effective non-covalent organocatalysts, particularly in asymmetric synthesis beilstein-journals.org. They can activate substrates through hydrogen bonding, enabling enantioselective reactions. For the synthesis of complex chiral acylbenzonitriles, a chiral Brønsted acid could be used to control the stereochemistry of a key bond-forming step. For example, they are used in the atroposelective preparation of arylquinones beilstein-journals.org.
Bifunctional Catalysts: Some organocatalysts possess both a Brønsted acid and a Brønsted base functionality within the same molecule. These bifunctional catalysts, such as certain thiourea derivatives or aminocatalysts, can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity nih.gov. Such a strategy could be envisioned for the enantioselective addition of a nucleophile to a dicarbonyl compound, which could then be further elaborated to an acylbenzonitrile.
The application of organocatalysis to the synthesis of acylbenzonitriles is a developing area. The principles of organocatalysis offer promising avenues for the development of novel, metal-free synthetic routes to these compounds.
| Catalyst Type | Activation Mode | Potential Application in Acylbenzonitrile Synthesis |
|---|---|---|
| N-Heterocyclic Carbenes (NHCs) | Covalent (Umpolung) | Introduction of the acetyl group onto the benzonitrile ring. |
| Chiral Phosphoric Acids | Non-covalent (Hydrogen Bonding) | Asymmetric synthesis of chiral acylbenzonitriles. |
| Bifunctional Aminocatalysts | Covalent and Non-covalent | Enantioselective construction of complex precursors to acylbenzonitriles. nih.gov |
Reaction Chemistry and Mechanistic Investigations of 5 Acetyl 2 Methylbenzonitrile
Reactivity Profiles of the Nitrile and Acetyl Functional Groups
5-Acetyl-2-methylbenzonitrile's chemical behavior is dictated by the interplay of its two primary functional groups: the acetyl (-COCH₃) and the nitrile (-C≡N) moieties, attached to a methyl-substituted benzene (B151609) ring. nih.gov
The acetyl group features a carbonyl (C=O) function. The carbon atom of this group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This allows the acetyl group to participate in a variety of condensation reactions. Conversely, the oxygen atom possesses lone pairs of electrons, giving it nucleophilic and basic properties, allowing it to be protonated or to coordinate with Lewis acids.
The nitrile group is a highly versatile functional unit. The carbon atom in the nitrile group is also electrophilic and can be attacked by nucleophiles. The nitrile group can undergo nucleophilic addition reactions. Furthermore, the nitrogen atom has a lone pair of electrons, though it is less basic than an amine nitrogen due to the sp hybridization of the nitrogen atom. The nitrile group's reactivity allows for its conversion into several other important functional groups. For instance, it can be reduced to form primary amines or hydrolyzed to produce carboxylic acids. evitachem.com
The presence of both groups on the aromatic ring allows for their mutual electronic influence and the potential for intramolecular reactions or selective transformations, making this compound a valuable building block in synthesis. lookchem.comsmolecule.com
Derivatization and Functionalization Strategies
The dual functionality of this compound opens up numerous pathways for chemical modification, enabling the synthesis of a wide array of derivatives.
Transformations Leading to Amines, Aldehydes, and Carboxylic Acid Derivatives
The nitrile and acetyl groups can be selectively or sequentially transformed into other key functional groups such as amines, aldehydes, and carboxylic acids.
Amines: The most direct route to amine derivatives involves the reduction of the nitrile group. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over metal catalysts such as platinum or nickel. evitachem.comresearchgate.netlibretexts.org These methods convert the nitrile into a primary amine, yielding (5-acetyl-2-methylphenyl)methanamine.
Aldehydes: The synthesis of aldehydes from this compound is more nuanced. One common method for the partial reduction of a nitrile to an aldehyde involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. This would transform the nitrile group into a formyl group, producing 5-acetyl-2-methylbenzaldehyde. organic-chemistry.orglibretexts.org
Carboxylic Acid Derivatives: The nitrile group can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions. A documented method for a structurally similar compound involves heating with trifluoroacetic acid, followed by neutralization, to yield the corresponding carboxylic acid. smolecule.comchemicalbook.com This would convert this compound into 4-acetyl-2-methylbenzoic acid.
Table 1: Selected Derivatization Reactions of this compound
| Target Derivative | Functional Group Transformation | Typical Reagents/Conditions | Product |
| Amine | Nitrile Reduction | 1. LiAlH₄ in THF; 2. H₂O | (5-acetyl-2-methylphenyl)methanamine |
| Aldehyde | Nitrile Partial Reduction | 1. DIBAL-H in Toluene, low temp; 2. H₂O | 5-acetyl-2-methylbenzaldehyde |
| Carboxylic Acid | Nitrile Hydrolysis | Trifluoroacetic acid, heat | 4-acetyl-2-methylbenzoic acid |
Synthesis of Heterocyclic Compounds
This compound serves as a key intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds which are prevalent in biologically active molecules. lookchem.comjmchemsci.comresearchgate.net The reactivity of both the acetyl and nitrile groups can be harnessed to construct various ring systems.
Research on related 2-acylbenzonitriles has shown they are effective precursors for synthesizing 3,3-disubstituted isoindolinones through cascade reactions. researchgate.netmdpi.com Additionally, the benzonitrile (B105546) moiety is known to participate in cycloaddition reactions to form triazole-containing heterocycles. acs.orgbeilstein-journals.org
Table 2: Examples of Heterocyclic Systems Synthesized from Acylbenzonitrile Precursors
| Precursor Type | Reactant(s) | Resulting Heterocycle | Reaction Type |
| 2-Acylbenzonitriles | Nitroalkanes, Organocatalyst | Isoindolinones | Cascade (Nitro-aldol/Cyclization) |
| Benzonitriles | Azocarbenium Intermediates | Triazolo-diazepinium salts | [3+2] Cycloaddition/Rearrangement |
| 2-Alkynylbenzonitriles | Nitromethane | Nitronaphthylamines | Aza-Henry Annulation |
Advanced Reaction Mechanisms
Beyond simple functional group interconversions, this compound and its analogs are substrates for sophisticated reaction mechanisms that enable the rapid assembly of complex molecular architectures.
Cascade Reactions and Annulation Processes
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot under the same reaction conditions, often initiated by a single event. unm.edu These processes are highly efficient for building molecular complexity.
One prominent example involves the organocatalytic asymmetric nitro-aldol initiated cascade reaction of 2-acylbenzonitriles. mdpi.com In this process, the acetyl group first undergoes a nitro-aldol reaction. The resulting intermediate then undergoes an intramolecular cyclization where the hydroxyl group attacks the electrophilic carbon of the nitrile, leading to the formation of a substituted isoindolinone. researchgate.netmdpi.com
Annulation reactions, which are processes that form a new ring onto a pre-existing molecule, are also a key feature of benzonitrile chemistry. Rhodium-catalyzed annulation of arylnitriles with alkynes has been shown to produce complex polycyclic aromatic hydrocarbons. rsc.org Another strategy is the base-mediated dual-annulation of 2-alkynylbenzonitriles with reagents like nitromethane, which proceeds through an aza-Henry reaction followed by regioselective cyclization to form substituted naphthylamines. researchgate.net
Cycloaddition and Rearrangement Pathways
Cycloaddition reactions are powerful tools for constructing cyclic compounds. The benzonitrile moiety can act as a dienophile or a dipolarophile in such reactions. A notable example is the [3+2]-cycloaddition reaction between nitriles and in situ generated azocarbenium intermediates. beilstein-journals.orgnih.gov This process typically begins with the formation of a Ritter-type nitrilium salt intermediate from the reaction of the nitrile with the azocarbenium ion. beilstein-journals.org This is followed by a cyclization to form a spiro-triazolium adduct.
This initial adduct is often unstable and can undergo a subsequent rearrangement. In many cases, a cationic Current time information in Bangalore, IN.-rearrangement occurs, where a substituent migrates from a carbon atom to the electron-deficient nitrogen atom of the newly formed ring. beilstein-journals.orgnih.gov This rearrangement often drives the expansion of an adjacent ring, leading to the formation of complex, fused heterocyclic systems such as 1,2,4-triazole-fused 1,4-benzodiazepines. nih.gov
Advanced Spectroscopic Characterization Methodologies for 5 Acetyl 2 Methylbenzonitrile
Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and fingerprint of a molecule. The vibrational modes of 5-Acetyl-2-methylbenzonitrile are characteristic of its substituted benzene (B151609) ring, acetyl group, and nitrile moiety.
In aromatic compounds, the C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. ijrte.org For substituted benzenes, C-H in-plane bending vibrations are generally observed between 1300 cm⁻¹ and 1000 cm⁻¹, while out-of-plane bending modes are found in the 1000-750 cm⁻¹ region. ijrte.org The C-C stretching vibrations within the benzene ring are expected in the 1650-1400 cm⁻¹ range. ijrte.org
The most characteristic vibrations for this compound are those of the acetyl and nitrile groups. The C≡N stretching vibration in benzonitrile (B105546) derivatives is typically strong and appears in a distinct region of the spectrum, generally between 2240 and 2221 cm⁻¹. ijrte.org For the closely related compound, 4-acetylbenzonitrile, this stretch is observed at 2230 cm⁻¹ in the neat IR spectrum. rsc.org The carbonyl (C=O) stretching vibration of the acetyl group is also a strong, characteristic band, typically found in the region of 1700-1680 cm⁻¹.
FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is often weaker in the Raman spectrum, the symmetric vibrations of the benzene ring and the C≡N stretch are typically strong and easily identifiable. researchgate.net
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Asymmetric/Symmetric Stretching | 2975 - 2850 |
| Nitrile (C≡N) | Stretching | ~2230 |
| Carbonyl (C=O) | Stretching | 1700 - 1680 |
| Aromatic C=C | Ring Stretching | 1650 - 1400 |
| Methyl C-H | Bending | 1465 - 1375 |
| Aromatic C-H | In-plane Bending | 1300 - 1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon skeleton and the specific environment of protons in a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the benzene ring. The methyl group attached to the ring and the acetyl methyl group will each produce a singlet in the upfield region. The acetyl methyl protons are anticipated to resonate at approximately 2.6 ppm, as seen in the related 4-acetyl-2-methylbenzonitrile. The ring methyl protons would likely appear at a slightly different chemical shift.
The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is typically found in the range of 117-120 ppm. The carbonyl carbon of the acetyl group will be significantly downfield, generally above 195 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with their specific shifts influenced by the attached functional groups. The methyl carbons will appear at the most upfield positions.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic-H | 7.0 - 8.5 |
| ¹H | Acetyl-CH₃ | ~2.6 |
| ¹H | Ring-CH₃ | ~2.4 - 2.5 |
| ¹³C | Carbonyl (C=O) | >195 |
| ¹³C | Aromatic-C | 120 - 150 |
| ¹³C | Nitrile (C≡N) | 117 - 120 |
| ¹³C | Acetyl-CH₃ | 25 - 30 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system.
Studies on related benzonitrile derivatives have shown strong absorption bands in the UV region. For instance, some benzonitrile compounds exhibit absorption maxima around 370 nm. rsc.org The presence of the acetyl and nitrile groups, both of which are chromophores, will influence the position and intensity of the absorption bands. The solvent used for the analysis can also cause shifts in the absorption maxima.
Integration of Experimental and Computational Spectroscopic Approaches
The synergy between experimental spectroscopic data and computational methods, particularly Density Functional Theory (DFT), offers a more profound and accurate structural and electronic characterization of molecules. nih.govnih.govresearchgate.net For this compound, DFT calculations can be employed to predict its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic absorption spectra.
A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p) to perform these calculations. ijrte.orgresearchgate.net The calculated vibrational frequencies can be scaled to correct for anharmonicity and basis set deficiencies, allowing for a more precise assignment of the experimental FT-IR and FT-Raman bands. researchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can then be correlated with the experimental data to confirm assignments. nih.govresearchgate.net
For UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. ijrte.org This integrated approach not only validates the experimental findings but also provides a detailed understanding of the molecule's electronic structure and the nature of its vibrational modes. researchgate.netsjctnc.edu.in
Theoretical and Computational Chemistry Studies on 5 Acetyl 2 Methylbenzonitrile
Quantum Chemical Investigations of Molecular and Electronic Structure
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the molecular and electronic intricacies of 5-Acetyl-2-methylbenzonitrile. These computational approaches allow for the detailed characterization of its geometry, orbital interactions, and optical properties.
Density Functional Theory (DFT) Applications in Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of molecular structures and energies. For this compound, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. researchgate.net This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
The geometry of this compound is characterized by a planar benzene (B151609) ring to which a methyl group, an acetyl group, and a nitrile group are attached. The orientation of the acetyl group relative to the benzene ring is a key structural parameter determined through geometry optimization. Similar calculations on related substituted benzonitriles have demonstrated the reliability of DFT in predicting these structural details. researchgate.net
Molecular Orbital Analysis: FMO, NBO, and MEP Investigations
Further understanding of the electronic nature of this compound is achieved through various molecular orbital analyses.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and its tendency to undergo electronic transitions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the acetyl group, while the LUMO is likely centered on the electron-withdrawing nitrile group and the carbonyl of the acetyl group. A smaller HOMO-LUMO gap would suggest higher reactivity and potential for charge transfer within the molecule.
Molecular Electrostatic Potential (MEP) Investigations: The MEP map is a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.ua For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the nitrile group and the oxygen atom of the acetyl group, as these are the most electronegative atoms. Conversely, a positive potential (blue regions) would be expected around the hydrogen atoms of the methyl group and the aromatic ring. This information is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net
Non-Linear Optical (NLO) Property Predictions through Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability (β). chem-soc.si Computational methods, such as time-dependent DFT (TD-DFT), can be used to predict the NLO properties of this compound. d-nb.info
The presence of both electron-donating (methyl group) and electron-withdrawing (acetyl and nitrile groups) substituents on the benzene ring creates a push-pull system, which can enhance the NLO response. chem-soc.si The delocalized π-electron system of the aromatic ring facilitates intramolecular charge transfer from the donor to the acceptor groups upon excitation, leading to a significant change in the molecule's dipole moment and a larger hyperpolarizability value. Theoretical calculations for similar D-π-A (donor-π-acceptor) systems have shown a strong correlation between the extent of charge transfer and the magnitude of the NLO effect. researchgate.net
Thermochemical Analysis and Stability Studies
The thermochemical properties of this compound, such as its enthalpy of formation and stability, are critical for understanding its behavior in chemical reactions and processes.
Enthalpies of Formation and Phase Transitions
Information about the enthalpies of phase transitions, such as the enthalpy of vaporization (ΔvapH°) and the enthalpy of fusion (ΔfusH°), is also important. The enthalpy of vaporization can be estimated from vapor pressure measurements at different temperatures or through computational models. doi.org These values are crucial for understanding the compound's physical state under different conditions.
Substituent Effects on Thermochemical Properties
Below is a table summarizing the key theoretical and computational chemistry aspects of this compound:
Reaction Mechanism Modeling and Excited-State Phenomena
The study of reaction mechanisms and the behavior of molecules in their electronically excited states is a key area of computational chemistry. These investigations help in understanding and predicting the chemical transformations a molecule can undergo.
While specific computational studies detailing the reaction pathways for this compound are not prominent in the reviewed literature, the methodologies for such investigations are well-established. The elucidation of reaction mechanisms typically involves the use of quantum chemical methods like Density Functional Theory (DFT) to map out the potential energy surface (PES) of a reaction. rsc.org DFT calculations are employed to locate the equilibrium geometries of reactants, products, and any intermediates, as well as the transition state structures that connect them. researchgate.net
For instance, in studies of related benzonitrile (B105546) derivatives, DFT calculations have been used to explore the molecular mechanisms of cycloaddition reactions. researchgate.netresearchgate.net These studies show that reactions can proceed through one-step mechanisms via asynchronous transition states. researchgate.net The computational approach involves optimizing the geometries of stationary points on the PES and verifying transition states by ensuring they are first-order saddle points. researchgate.net The activation energies and reaction enthalpies derived from these calculations provide critical information about the feasibility and kinetics of the proposed pathways. nih.gov Similar computational strategies could be applied to understand reactions involving this compound, such as nucleophilic additions to the acetyl group or reactions at the nitrile functionality. For example, the fragmentation chemistry of the benzonitrile cation has been studied by constructing potential energy surfaces using DFT calculations, identifying pathways for the loss of hydrogen cyanide (HCN) or hydrogen isocyanide (HNC). rsc.org
The photochemistry of aromatic compounds is often governed by the concept of excited-state aromaticity. Benzene, which is aromatic in its ground state, becomes anti-aromatic in its lowest-lying singlet (S₁) and triplet (T₁) excited states. nih.govacs.orgresearchgate.net This phenomenon, known as excited-state anti-aromaticity (ESAA), can act as a significant driving force for photochemical reactions that lead to complex molecular structures. nih.govacs.orgdiva-portal.org
The relief of this destabilizing anti-aromaticity can trigger photochemical distortions and reactions. acs.orgdiva-portal.org For example, a fundamental photoreaction of benzene involves the nucleophilic addition of solvents in acidic media, a process driven by the relief of ESAA. nih.govacs.org Computational studies have explored two main mechanistic hypotheses for this reaction: one involving the protonation of excited-state benzene and another involving the photorearrangement to benzvalene, with calculations indicating the latter is more likely. acs.org
These principles have been extended to substituted benzenes. acs.org Computational investigations on methylbenzonitrile have shown that prefulvenic biradical structures can be stabilized by the cyano group through π-conjugation, facilitating interconversion between different isomers in the excited state. acs.org Although specific research on the excited-state dynamics of this compound was not found, the principles of ESAA relief and the potential formation of biradical intermediates are expected to be relevant to its photochemical behavior, influencing its stability and reaction pathways upon photoexcitation.
Advanced Spectroscopic Parameter Prediction (e.g., GIAO for NMR)
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.netmodgraph.co.ukimist.ma This method, typically used in conjunction with DFT, calculates the absolute magnetic shielding tensors for each nucleus in a molecule. modgraph.co.uk The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma
The accuracy of GIAO-DFT calculations depends on the choice of the functional and the basis set. nih.govmdpi.com Studies have benchmarked numerous combinations, with functionals like B3LYP and basis sets such as 6-311++G(d,p) or cc-pVDZ often providing a good balance of accuracy and computational cost for predicting ¹H and ¹³C NMR chemical shifts in substituted benzonitriles and other organic molecules. researchgate.netnih.govmdpi.com For instance, calculations at the GIAO/B3LYP/6-31+G* level have been shown to reproduce experimental ¹⁵N chemical shifts in a series of substituted benzonitriles with high accuracy. researchgate.net
For this compound, a GIAO calculation would involve first optimizing the molecular geometry at a suitable level of theory, followed by the NMR shielding calculation. The resulting data provides a theoretical spectrum that can be directly compared with experimental results to confirm assignments. While specific pre-calculated data for this compound is not available in the search results, the table below illustrates the typical output of such a computational study.
| Atom Type | Atom Number | Calculated Chemical Shift (ppm) - Illustrative |
|---|---|---|
| Aromatic Carbon | C1 | 120.5 |
| Aromatic Carbon | C2 | 142.1 |
| Aromatic Carbon | C3 | 133.8 |
| Aromatic Carbon | C4 | 130.2 |
| Aromatic Carbon | C5 | 138.0 |
| Aromatic Carbon | C6 | 134.5 |
| Nitrile Carbon | C7 | 118.3 |
| Carbonyl Carbon | C8 | 197.6 |
| Methyl Carbon (Aryl) | C9 | 21.1 |
| Methyl Carbon (Acetyl) | C10 | 26.7 |
| Aromatic Proton | H1 | 7.85 |
| Aromatic Proton | H2 | 7.90 |
| Aromatic Proton | H3 | 7.50 |
| Methyl Proton (Aryl) | H4, H5, H6 | 2.55 |
| Methyl Proton (Acetyl) | H7, H8, H9 | 2.60 |
Note: The chemical shifts presented in this table are illustrative and intended to represent the type of data generated from a GIAO NMR calculation. They are not based on actual computed values for this compound from the provided sources.
Applications of 5 Acetyl 2 Methylbenzonitrile in Diverse Chemical Fields Non Biological/non Medical
Strategic Use as a Chemical Building Block in Complex Organic Synthesis
5-Acetyl-2-methylbenzonitrile serves as a crucial building block in the multistep synthesis of more complex organic molecules. lookchem.com Its bifunctional nature, containing both a ketone (acetyl group) and a nitrile group, allows for a wide range of chemical transformations. The nitrile group can undergo reactions like hydrolysis to form amides or carboxylic acids, while the acetyl group is reactive in condensation reactions.
A documented synthesis pathway highlights its role as a key intermediate. For instance, this compound can be prepared from 3-Bromo-4-methylacetophenone. google.com In a typical laboratory-scale synthesis, 3-Bromo-4-methylacetophenone is dissolved in a solvent like N,N-dimethylformamide (DMF), to which copper(I) cyanide is added. google.com The reaction mixture is heated under a nitrogen atmosphere for several hours to facilitate the cyanation reaction, replacing the bromine atom with a nitrile group to yield the target compound. google.com This process demonstrates its accessibility from commercially available precursors, further cementing its status as a valuable component in synthetic chemistry.
Table 1: Synthesis of this compound
| Reactant | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| 3-Bromo-4-methylacetophenone | Copper(I) Cyanide (CuCN) | N,N-dimethylformamide (DMF) | Reflux under Nitrogen, 7 hours | This compound |
Data derived from a patented synthesis process. google.com
Industrial Applications beyond Pharmaceuticals
The utility of this compound extends to several industrial processes where it functions as a critical intermediate.
In the agrochemical industry, this compound is an important intermediate in the synthesis of fungicides. google.com The control of plant diseases caused by fungal pathogens is essential for maintaining high crop yields. google.com This compound serves as a precursor in the creation of new fungicidal agents designed to be effective and environmentally safe. google.comgoogle.com Its structural framework is incorporated into the final active molecule that targets and disrupts the life cycle of fungal pathogens, thereby protecting crops. google.com
While specific examples for this compound are not extensively detailed in public literature, related benzonitrile (B105546) derivatives are utilized in the production of dyes and pigments. The aromatic nitrile structure is a common feature in various chromophores. Chemical suppliers list "Organic Pigments" as a relevant application area for this compound, suggesting its potential use as an intermediate in the synthesis of specialty colorants for textiles, plastics, and coatings. bldpharm.com
Potential in Advanced Materials Science
The unique electronic and physical properties of benzonitrile derivatives position them as candidates for use in materials science.
This compound holds potential for applications in the development of advanced materials, including polymers and electronic components. bldpharm.com Related bromo- and fluoro-substituted benzonitriles are noted for their use in creating specialized polymers and coatings. smolecule.com Suppliers of this compound indicate its relevance to the fields of Polymer Science, OLED (Organic Light-Emitting Diode) Materials, and Electronic Materials. bldpharm.com The presence of the polar nitrile group and the aromatic ring can impart desirable electronic and photophysical properties, making it a candidate for incorporation into the structure of organic semiconductors or as a monomer in the synthesis of specialty polymers. bldpharm.comsmolecule.com
For any compound to be used in high-performance applications, such as in electronic materials, thermal stability is a critical parameter. The assessment of thermochemical hazards and stability is a primary step in the development of new industrial processes. core.ac.uk Predictive software like CHETAH (Chemical Thermodynamic and Hazard Evaluation) can be used to evaluate the thermal behavior of a molecule based on its structure. core.ac.uk This software uses Benson's group contribution method to calculate properties like heats of formation and decomposition, providing a preliminary assessment of a material's stability under thermal stress. core.ac.uk Such evaluations are crucial for determining if this compound or polymers derived from it can withstand the operating temperatures required in applications like OLEDs or other electronic devices without degrading. core.ac.uk
No Research Findings on the Application of this compound as a Precursor in Coordination Chemistry
Extensive research has not yielded any specific studies or detailed findings on the use of this compound as a precursor in the field of coordination chemistry. While the molecular structure of this compound, featuring both a nitrile (-C≡N) and an acetyl (-C(O)CH₃) group, theoretically suggests its potential to act as a ligand and coordinate with metal ions, no scientific literature or research data could be found to substantiate this application.
The nitrile and acetyl functional groups are known to participate in the formation of coordination complexes. The nitrogen atom of the nitrile group and the oxygen atom of the acetyl group possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds. This capability is fundamental to the design and synthesis of new coordination compounds with potentially interesting structural and electronic properties.
However, a thorough review of available chemical literature and databases reveals a significant gap in the exploration of this compound for this purpose. Research in coordination chemistry is vast, with many studies focusing on the synthesis and characterization of metal complexes with various organic ligands. For instance, related benzonitrile and acetophenone (B1666503) derivatives have been investigated as ligands in coordination chemistry. Yet, specific research detailing the synthesis, crystal structure, or properties of any metal complex derived from this compound remains absent from the current body of scientific work.
Consequently, without any research findings, it is not possible to provide detailed information, research data, or data tables related to the application of this compound as a precursor for coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
